

# Application Notes and Protocols: Synthesis of 4-bromo-N-tert-butyl-benzamide

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## Compound of Interest

Compound Name: 4-Tert-butylbenzamide

Cat. No.: B1266068

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

4-bromo-N-tert-butyl-benzamide is a valuable intermediate in organic synthesis and medicinal chemistry. Its structure combines a brominated aromatic ring, a feature often used for subsequent cross-coupling reactions, with a bulky tert-butyl amide group that can influence molecular conformation and receptor binding. This document provides a detailed protocol for the synthesis of 4-bromo-N-tert-butyl-benzamide via the acylation of tert-butylamine with 4-bromobenzoyl chloride, a reliable and high-yielding method suitable for laboratory-scale preparation.

## Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and tert-butylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An excess of the amine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct.

Chemical Equation:

4-bromobenzoyl chloride + tert-butylamine → 4-bromo-N-tert-butyl-benzamide + tert-butylammonium chloride

## Experimental Protocol

This protocol describes the synthesis of 4-bromo-N-tert-butyl-benzamide starting from 4-bromobenzoyl chloride and tert-butylamine.

### Materials and Equipment:

- 500 mL two-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Büchner funnel)
- Rotary evaporator
- Melting point apparatus
- Reagents: 4-bromobenzoyl chloride, tert-butylamine, Dichloromethane (DCM), 3 M Hydrochloric acid (HCl), Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, Brine (saturated NaCl solution), Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), Diethyl ether.

### Procedure:

- **Reaction Setup:** In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine dichloromethane (150 mL) and tert-butylamine (2.1 equivalents).
- **Initial Cooling:** Cool the stirred solution to 0-5 °C using an ice bath.[\[1\]](#)
- **Addition of Acyl Chloride:** Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane (100 mL). Add this solution dropwise to the cooled tert-butylamine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.[\[1\]](#)

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (12-16 hours) to ensure the reaction goes to completion.<sup>[1]</sup>
- **Workup - Filtration:** A precipitate (tert-butylammonium chloride) will form. Filter the reaction mixture through a Büchner funnel and wash the collected solid with a small amount of dichloromethane (2 x 25 mL).
- **Workup - Liquid-Liquid Extraction:** Combine the filtrate and washes in a separatory funnel. Sequentially wash the organic layer with:
  - 3 M HCl (2 x 75 mL)<sup>[1]</sup>
  - Saturated NaHCO<sub>3</sub> solution (2 x 75 mL)<sup>[1]</sup>
  - Brine (1 x 50 mL)<sup>[1]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.<sup>[1]</sup>
- **Purification:** Transfer the crude solid to a beaker and add cold diethyl ether (100 mL). Stir the slurry for 30 minutes, then cool to 0 °C in an ice bath and filter to collect the purified white crystals.<sup>[1]</sup>
- **Final Product:** Dry the crystals under vacuum to yield 4-bromo-N-tert-butyl-benzamide. Characterize the product by determining its melting point and acquiring spectroscopic data (NMR, IR).

## Data Presentation

The following table summarizes the reactants used and the expected product characteristics for a typical laboratory-scale synthesis.

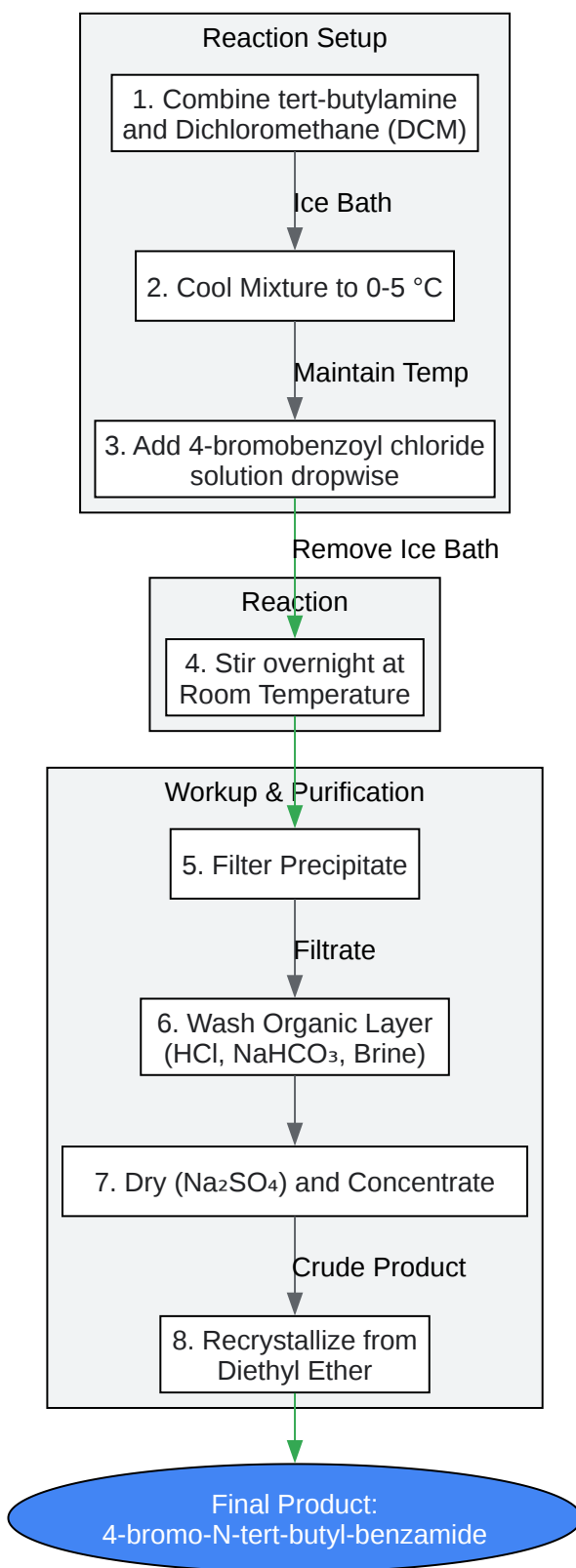
Compound Name	Molecular Formula	Mol. Weight ( g/mol )	Amount (g)	Moles (mmol)	Equivalents
4-bromobenzoyl chloride	C <sub>7</sub> H <sub>4</sub> BrClO	219.46	10.0	45.57	1.0
tert-butylamine	C <sub>4</sub> H <sub>11</sub> N	73.14	7.0	95.71	2.1
Product					
4-bromo-N-tert-butylbenzamide	C <sub>11</sub> H <sub>14</sub> BrNO	256.14	~10.5 (90%)	41.0	-

## Physical and Spectroscopic Data:

Property	Value
Appearance	White crystalline solid
Melting Point	133-134 °C[1] (Lit. 130-131 °C[2])
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 7.60–7.54 (m, 4H), 5.99 (br s, 1H), 1.47 (s, 9H).[2]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8.[2]
IR (KBr, cm <sup>-1</sup> )	ν: 3355 (N-H), 1652 (C=O).[2]

## Experimental Workflow Visualization

The diagram below illustrates the key stages of the synthesis, from the initial reaction setup to the final purified product.



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Caption: Workflow for the synthesis of 4-bromo-N-tert-butyl-benzamide.

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## References

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